Pentachloroanisole

Catalog No.
S597571
CAS No.
1825-21-4
M.F
C7H3Cl5O
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentachloroanisole

CAS Number

1825-21-4

Product Name

Pentachloroanisole

IUPAC Name

1,2,3,4,5-pentachloro-6-methoxybenzene

Molecular Formula

C7H3Cl5O

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3

InChI Key

BBABSCYTNHOKOG-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)

Synonyms

2,3,4,5,6-Pentachloro-anisole; Pentachloromethoxy-benzene; Methyl pentachlorophenate; Methyl Pentachlorophenyl Ether; PCP Methyl Ether; Pentachloroanisole; Pentachloromethoxybenzene; Pentachlorophenol Methyl Ether; Pentachlorophenyl Methyl Ether

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Environmental Studies:

  • PCA is a chlorinated aromatic compound found in various environmental settings, often as a degradation product of pentachlorophenol (PCP) and pentachloronitrobenzene. ()
  • Research has focused on the environmental fate and transport of PCA due to its persistence and potential for long-range atmospheric transport. Studies have examined its presence in air, water, soil, and biota. ()

Toxicology Studies:

  • While the full extent of PCA's toxicity is not fully understood, research has investigated its potential effects on various organisms. Studies have involved administering PCA to animals and measuring its impact on their health and behavior. ()
  • Research also explores the metabolism of PCA in different species. This helps understand how organisms process and potentially eliminate the compound. ()

Bioremediation Research:

  • Some research explores the potential for using microorganisms to break down PCA and other persistent organic pollutants. This field of study is called bioremediation and aims to develop methods for cleaning up contaminated environments. ()

Pentachloroanisole is a chlorinated aromatic compound with the chemical formula C₇H₃Cl₅O. It appears as white crystalline needles and is primarily known for its role as a degradation product of pentachlorophenol, a widely used pesticide and wood preservative. Pentachloroanisole is characterized by its low solubility in water, making it persistent in the environment, particularly in soil and sediments .

, particularly in environmental contexts. Notably, it can be photo-oxidized in the atmosphere through reactions with hydroxyl radicals. Additionally, it can interconvert with pentachlorophenol under both aerobic and anaerobic conditions in soil, indicating its potential for transformation and persistence .

In laboratory settings, pentachloroanisole can react with strong oxidizing agents, although it is generally considered to be relatively inert due to the presence of multiple halogen atoms which reduce its reactivity .

Research indicates that pentachloroanisole exhibits biological activity, particularly concerning its toxicity and potential carcinogenic effects. Studies have shown that it is distributed at low levels in various environmental matrices and food products. Notably, pentachloroanisole has been implicated in metabolic pathways where it can be formed from the methylation of pentachlorophenol . Its toxicity profile suggests that exposure could lead to adverse health effects, although specific mechanisms of action remain under investigation.

Pentachloroanisole can be synthesized through several methods:

  • Methylation of Pentachlorophenol: This is the most common method where pentachlorophenol is methylated using methylating agents.
  • Direct Chlorination: Chlorination of anisole under controlled conditions can also yield pentachloroanisole, although this method is less commonly employed due to the complexity of handling multiple chlorination steps.

These synthesis methods highlight the compound's relationship with other chlorinated aromatic compounds, particularly pentachlorophenol .

Pentachloroanisole has limited direct applications but is primarily studied for its environmental impact and as a marker for contamination from pentachlorophenol usage. It serves as an important compound for assessing the degradation pathways of chlorinated phenols in environmental studies. Furthermore, due to its persistence, it is monitored in various ecological assessments to understand its distribution and potential effects on wildlife and human health .

Interaction studies involving pentachloroanisole often focus on its behavior in biological systems and environmental matrices. Research indicates that it can interact with various cellular components and metabolic pathways, leading to the formation of metabolites that may have different toxicological profiles compared to the parent compound. Studies have also explored its interactions with soil microorganisms, which can influence its degradation rates and environmental fate .

Pentachloroanisole shares structural similarities with several other chlorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
PentachlorophenolC₆HCl₅OWidely used as a pesticide; more reactive than pentachloroanisole.
TrichloroanisoleC₇H₃Cl₃OLess chlorinated; lower toxicity profile compared to pentachloroanisole.
HexachloroethaneC₂Cl₆More chlorinated; used as a solvent; higher volatility than pentachloroanisole.
DichloromethaneCH₂Cl₂Solvent properties; significantly different structure and uses compared to pentachloroanisole.

Pentachloroanisole's unique combination of five chlorine atoms attached to an anisole structure sets it apart from these compounds, influencing both its chemical stability and biological activity .

Physical Description

Pentachloroanisole appears as needles or white crystals. (NTP, 1992)

XLogP3

5.4

LogP

5.45 (LogP)
5.45

Melting Point

226 to 228 °F (NTP, 1992)
108.0 °C
108-110 °C

UNII

14D125MH3W

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1825-21-4

Wikipedia

Pentachloroanisole

Biological Half Life

467.74 Days

Methods of Manufacturing

ADDITION OF SODIUM METHOXIDE IN METHANOL TO A BOILING SOLUTION OF HEXACHLOROBENZENE IN PYRIDINE

Analytic Laboratory Methods

GEL PERMEATION CHROMATOGRAPHY USED FOR SAMPLE CLEANUP & GAS CHROMATOGRAPHY/MASS SPECTROMETRY USED FOR ANALYSIS OF FATHEAD FISH & WATER.
ANALYSIS OF VEGETABLE OILS FOR PENTACHLOROANISOLE BY ELECTRON CAPTURE GAS-LIQUID CHROMATOGRAPHY.
GCMS, fish, limit of quantitation 2.5 pp

Dates

Modify: 2023-08-15

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